molecular formula C10H10FNO B2441625 4-(4-Fluorophenoxy)butanenitrile CAS No. 24115-22-8

4-(4-Fluorophenoxy)butanenitrile

Cat. No.: B2441625
CAS No.: 24115-22-8
M. Wt: 179.194
InChI Key: VKAVNVYGDUPOOW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butanenitrile is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 . It is used in proteomics research .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), has been reported. The synthesis involved a chemoenzymatic route with enantioselective transesterification using Candida antarctica lipase B (Novozym 435). The optimal conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity (aw) of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H10FNO .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not clearly defined in the available literature .

Scientific Research Applications

Gas Sensors and Chemosensitive Coatings

One application of polysiloxanes containing 4-(4-Fluorophenoxy)butanenitrile and other related compounds is in gas sensors. Research on novel polysiloxanes with phenolic and fluorophenolic functional groups has shown potential in creating chemosensitive coatings for acoustoelectronic sensors. These materials, due to the presence of fluorine atoms, exhibit significant acidic properties and show high affinity and selectivity to hydrogen bond bases, making them suitable for sensor applications even at elevated temperatures (Grabka, Jasek, & Witkiewicz, 2021).

Synthesis of Chemical Intermediates

Compounds similar to this compound, such as 3-hydroxy-4-(tosyloxy)butanenitrile, have been studied for their role in synthesizing chemical intermediates like (R)-GABOB and (R)-carnitine hydrochloride. These intermediates have potential applications in various chemical syntheses (Kamal, Khanna, & Krishnaji, 2007).

Biosynthetic Pathways

Research into biosynthetic pathways, such as the conversion of malate to 1,2,4-butanetriol, has shown the potential to utilize glucose as a substrate, offering a more cost-effective method for producing chemicals like 1,2,4-butanetriol. This work involves constructing biosynthetic pathways through enzymatic reactions and has implications for using renewable resources in chemical production (Li, Cai, Li, & Zhang, 2014).

Radiopharmaceutical Synthesis

Compounds such as this compound are used in the synthesis of radiopharmaceuticals. For example, 4-[18F]Fluorophenol, which can be synthesized from similar compounds, serves as a synthon for creating complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).

Synthesis of Polymers

In the field of polymer science, derivatives of this compound have been used to synthesize various types of polymers, such as Schiff base derivatives with metal complexes. These polymers have shown promising antibacterial activity, indicating potential applications in the field of materials science and medicine (Tamoradi & Goudarziafshar, 2015).

Soil Science and Herbicide Research

Studies on the stability and adsorption behavior of compounds like cyhalofop-butyl, which have a similar structure to this compound, contribute to understanding the environmental behavior of herbicides. These studies are important in soil science and environmental safety assessments (Pinna et al., 2008).

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butanenitrile is not clearly defined in the available literature .

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Fluorophenoxy)benzoic Acid, indicates that it may cause serious eye irritation, may be harmful if swallowed, and is very toxic to aquatic life . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future directions for the use and study of 4-(4-Fluorophenoxy)butanenitrile are not clearly defined in the available literature .

Properties

IUPAC Name

4-(4-fluorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVNVYGDUPOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24115-22-8
Record name 4-(4-fluorophenoxy)butanenitrile
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